2,2'-[thiobis(1-oxo-3,1-propanediyl)]bis-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2,2'-[thiobis(1-oxo-3,1-propanediyl)]bis-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.18714931 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclizations and Pharmaceutical Drug Synthesis : Cyanoselenoacetamide reacts with hydrogen sulfide to form propane-bis(thioamide), a precursor to thiazoles and tetrahydroisoquinoline derivatives. These compounds have applications in pharmaceutical drug synthesis (Dyachenko & Vovk, 2013).
Synthesis of Novel Compounds : Research has explored the synthesis of new compounds such as bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, which is derived from similar processes involving tetrahydroisoquinoline (Rimaz et al., 2009).
Asymmetric Hydrogenation in Organic Synthesis : The asymmetric hydrogenation of isoquinolinium salts using chiral iridium complexes is a technique for synthesizing optically active tetrahydroisoquinolines, important intermediates for pharmaceutical drugs (Iimuro et al., 2013).
Stereochemistry and Structural Analysis : Studies have been conducted on the stereochemistry of stereoisomeric tetrahydroisoquinolines, contributing to the understanding of molecular structures in medicinal chemistry (Fülöp et al., 1990).
Antileukemic Activity in Medicinal Chemistry : Synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, and similar compounds, has shown activity against lymphocytic leukemia, indicating potential in cancer treatment research (Anderson et al., 1988).
Development of Luminescent Bimetallic Complexes : Research on the synthesis and photophysical properties of homobimetallic Re(I) complexes, which are derived from processes involving tetrahydroisoquinolines, contributes to the development of luminescent materials (Lin et al., 1992).
Investigations into Oxidative Functionalization : Studies have been conducted on the oxidative functionalization of tetrahydroisoquinolines at specific positions, demonstrating their utility in organic synthesis and medicinal chemistry (Oss et al., 2018).
Exploration of Therapeutic Applications : Research has been done on the therapeutic applications of tetrahydroisoquinolines, exploring their potential in treating diseases such as cancer and malaria (Singh & Shah, 2017).
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]sulfanylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c27-23(25-13-9-19-5-1-3-7-21(19)17-25)11-15-29-16-12-24(28)26-14-10-20-6-2-4-8-22(20)18-26/h1-8H,9-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQTWYSTDYOSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCSCCC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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